molecular formula C18H21N3O3 B12238049 3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

Cat. No.: B12238049
M. Wt: 327.4 g/mol
InChI Key: HJQOMSCMUGOWNL-UHFFFAOYSA-N
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Description

3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyrrolidine ring, a methoxybenzoyl group, and a methylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity, while the methylpyridazine moiety could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to its combination of a pyrrolidine ring, a methoxybenzoyl group, and a methylpyridazine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C18H21N3O3/c1-13-6-7-17(20-19-13)24-12-14-8-9-21(11-14)18(22)15-4-3-5-16(10-15)23-2/h3-7,10,14H,8-9,11-12H2,1-2H3

InChI Key

HJQOMSCMUGOWNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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